6''-Acetylhyperin
CAS No.:
Cat. No.: VC16019207
Molecular Formula: C23H22O13
Molecular Weight: 506.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22O13 |
|---|---|
| Molecular Weight | 506.4 g/mol |
| IUPAC Name | [(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C23H22O13/c1-8(24)33-7-15-17(29)19(31)20(32)23(35-15)36-22-18(30)16-13(28)5-10(25)6-14(16)34-21(22)9-2-3-11(26)12(27)4-9/h2-6,15,17,19-20,23,25-29,31-32H,7H2,1H3/t15-,17+,19+,20-,23+/m1/s1 |
| Standard InChI Key | IGLUNMMNDNWZOA-QZGPLKIZSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Introduction
Chemical Identity and Nomenclature
Systematic Classification
6''-Acetylhyperin belongs to the flavonol subclass of flavonoids, characterized by a 3-hydroxyflavone backbone. The compound is distinguished by its acetylated rhamnosyl group at the 6'' position of the galactoside moiety, as evidenced by its IUPAC name . Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | [6-[2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
| Molecular Formula | |
| Molecular Weight | 652.6 g/mol |
| CAS Registry Number | 124027-51-6 |
| SMILES | CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O |
Synonyms and Registry Identifiers
The compound is interchangeably referred to as Quercetin 3-O-(6''-acetyl-galactoside) 7-O-rhamnoside and holds identifiers such as DTXSID701341707 and Wikidata QID . These aliases reflect its structural relationship to quercetin, a well-studied flavonoid with antioxidant properties.
Structural Elucidation and Spectroscopic Features
Molecular Architecture
The core structure of 6''-Acetylhyperin comprises a quercetin aglycone () linked to a galactosyl moiety at the 3-OH position and a rhamnosyl group at the 7-OH position. The acetyl group is esterified to the 6''-hydroxyl of the galactose unit, a modification that enhances lipophilicity and metabolic stability .
Key Functional Groups
-
Flavonoid backbone: A 2-phenylchromen-4-one system with hydroxylation at C3', C4', and C5.
-
Glycosidic linkages: β-D-galactopyranose at C3 and α-L-rhamnopyranose at C7.
-
Acetylation site: 6''-position of the galactose residue.
Spectroscopic Characterization
While experimental spectral data for 6''-Acetylhyperin remain limited, analogous flavonoid glycosides exhibit diagnostic signals in NMR and MS analyses:
-
-NMR:
-
ESI-MS: A molecular ion peak at m/z 653.2 [M+H] corresponds to the molecular weight of 652.6 g/mol .
Biosynthesis and Natural Occurrence
Biogenetic Pathway
6''-Acetylhyperin is hypothesized to originate from the phenylpropanoid pathway, common to all flavonoids. Key enzymatic steps include:
-
Chalcone synthase (CHS)-mediated condensation of 4-coumaroyl-CoA and malonyl-CoA.
-
Flavonoid glycosyltransferases (FGTs) for galactose and rhamnose attachment.
Natural Sources
Although direct reports of 6''-Acetylhyperin in plant species are sparse, its structural analogs have been isolated from Hypericum perforatum (St. John’s Wort) and Ginkgo biloba. These plants employ acetylation as a detoxification strategy against herbivory .
Applications and Future Directions
Nutraceutical Development
The compound’s enhanced stability positions it as a candidate for dietary supplements targeting oxidative stress-related pathologies.
Drug Delivery Systems
Structural modifications, such as nanoparticle encapsulation, could further improve bioavailability. Preliminary in silico models predict a logP value of 1.2, indicating moderate lipid solubility .
Challenges and Research Gaps
-
Synthetic Accessibility: Total synthesis routes remain unexplored due to the complexity of regioselective acetylation.
-
In Vivo Validation: No pharmacokinetic or toxicity studies have been reported to date.
-
Natural Abundance: Ecological surveys are needed to identify plant sources with high yield.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume